molecular formula C6H5N3 B11925718 4-(3H-Diazirin-3-yl)pyridine

4-(3H-Diazirin-3-yl)pyridine

Cat. No.: B11925718
M. Wt: 119.12 g/mol
InChI Key: ZAXSCBJFDCWDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3H-Diazirin-3-yl)pyridine is an organic compound that features a diazirine ring attached to a pyridine ring. Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its photo-reactive properties, making it useful in various scientific applications, particularly in photoaffinity labeling studies .

Preparation Methods

The synthesis of 4-(3H-Diazirin-3-yl)pyridine typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general synthetic route includes:

Chemical Reactions Analysis

4-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylammonium chloride, tosyl or mesyl chloride, ammonia, and various oxidizing agents. The major products formed from these reactions are diazirines and carbenes.

Scientific Research Applications

4-(3H-Diazirin-3-yl)pyridine is widely used in scientific research due to its photo-reactive properties. Some of its applications include:

Mechanism of Action

The primary mechanism of action for 4-(3H-Diazirin-3-yl)pyridine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with target molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study molecular interactions .

Comparison with Similar Compounds

4-(3H-Diazirin-3-yl)pyridine is unique due to its combination of a diazirine ring and a pyridine ring. Similar compounds include:

These compounds share the photo-reactive properties of diazirines but differ in their specific chemical structures and reactivity.

Properties

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

4-(3H-diazirin-3-yl)pyridine

InChI

InChI=1S/C6H5N3/c1-3-7-4-2-5(1)6-8-9-6/h1-4,6H

InChI Key

ZAXSCBJFDCWDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.